molecular formula C30H50Br2N2O2S B1427756 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1313876-00-4

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B1427756
CAS No.: 1313876-00-4
M. Wt: 662.6 g/mol
InChI Key: DVDXEQCMUYXONV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. Alternative systematic names documented in chemical databases include 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole and 4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole, which represent equivalent nomenclature systems emphasizing different structural aspects of the molecule. The nomenclature reflects the specific substitution pattern where bromine atoms occupy the 4 and 7 positions of the benzothiadiazole core, while dodecyloxy groups are positioned at the 5 and 6 locations.

The structural representation of this compound reveals a fused ring system comprising a benzene ring integrated with a thiadiazole heterocycle. The thiadiazole ring contains nitrogen, sulfur, and nitrogen atoms in the 1, 2, and 5 positions respectively, creating a unique electron-deficient aromatic system. The molecular structure demonstrates symmetrical substitution with two identical dodecyloxy chains extending from the central benzothiadiazole core, providing significant hydrophobic character to the overall molecule. The presence of bromine atoms at the 4 and 7 positions introduces additional electron-withdrawing effects that modify the electronic properties of the aromatic system.

The canonical Simplified Molecular Input Line Entry System representation for this compound is documented as CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br, which precisely encodes the connectivity and arrangement of all atoms within the molecular structure. This linear notation effectively captures the complex branching pattern of the dodecyloxy substituents and their attachment points to the central heterocyclic framework. The International Chemical Identifier string provides an even more detailed structural description as InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3.

Molecular Formula and Weight Analysis

The molecular formula of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is established as C30H50Br2N2O2S, representing a complex organic molecule with significant molecular mass. This formula indicates the presence of thirty carbon atoms, fifty hydrogen atoms, two bromine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, collectively forming a molecule of considerable size and structural complexity. The high carbon and hydrogen content primarily derives from the two dodecyloxy side chains, each contributing twelve carbon atoms and twenty-five hydrogen atoms to the overall molecular composition.

Detailed molecular weight analysis reveals precise mass measurements of 662.6 grams per mole according to PubChem computational data. Various commercial suppliers report slightly different values, with Fisher Scientific documenting 662.61 grams per mole and other sources indicating 662.62 grams per mole, representing minor variations in computational precision rather than fundamental differences in molecular mass. These variations typically arise from different computational methods used for mass calculation and rounding conventions employed by different chemical databases and suppliers.

Molecular Parameter Value Source
Molecular Formula C30H50Br2N2O2S PubChem
Molecular Weight 662.6 g/mol PubChem
Exact Mass 660.19600 Chemsrc
Monoisotopic Mass Not specified -

The elemental composition analysis demonstrates that carbon represents the dominant atomic constituent, comprising approximately 54.4% of the total molecular weight, followed by hydrogen at approximately 7.6%, and bromine contributing approximately 24.1% of the molecular mass. The substantial contribution of bromine to the overall molecular weight reflects the significant impact of halogen substitution on the compound's mass characteristics. The nitrogen, oxygen, and sulfur atoms collectively account for the remaining molecular mass, with their specific contributions being critical for the electronic and chemical properties of the compound.

Properties

IUPAC Name

4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDXEQCMUYXONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744161
Record name 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313876-00-4
Record name 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from a benzo[c]thiadiazole precursor or a closely related heterocyclic intermediate.
  • Introduction of dodecyloxy groups via nucleophilic substitution or alkylation on hydroxylated intermediates.
  • Selective bromination at positions 4 and 7 on the benzothiadiazole core using brominating agents.

Detailed Synthetic Route

A representative synthetic route reported in literature and patents includes the following key steps:

Step Reaction Reagents/Conditions Yield/Notes
1 Preparation of 5,6-dihydroxybenzo[c]thiadiazole derivative Commercial or synthesized intermediate Starting material for alkylation
2 Alkylation of hydroxyl groups with dodecyl bromide or dodecyl tosylate Base (e.g., K2CO3), solvent (DMF), reflux Forms 5,6-bis(dodecyloxy)benzo[c]thiadiazole
3 Bromination at 4,7-positions Phosphorus pentabromide (PBr5) or N-bromosuccinimide (NBS), elevated temperature Yields 4,7-dibromo derivative; reaction time ~9 h at 105 °C reported

This approach avoids hazardous reagents such as tetrasulfur tetranitride and chlorine, improving safety and scalability.

Specific Literature Procedure

  • Bromination: Heating 5,6-dihydroxybenzo[c]thiadiazole derivative with phosphorus pentabromide at 105 °C for 9 hours yields the 4,7-dibromo compound in approximately 36% overall yield, which is considered efficient compared to older methods.

  • Alkylation: The bis(dodecyloxy) substitution is typically achieved by reacting the dihydroxy intermediate with dodecyl halides under basic conditions, producing the long alkyl chains necessary for solubility and processability.

Alternative Synthetic Considerations

  • Some methods employ palladium-catalyzed coupling reactions (e.g., Stille coupling) after bromination to introduce further functional groups for polymer synthesis, indicating the versatility of the dibromo intermediate.

  • The reaction conditions are carefully controlled to avoid over-bromination or side reactions, with inert atmosphere (nitrogen) and anhydrous solvents commonly used.

Data Table Summarizing Preparation Parameters

Parameter Details Reference
Starting material 5,6-Dihydroxybenzo[c]thiadiazole
Alkylation reagent Dodecyl bromide or tosylate
Alkylation conditions Base (K2CO3), DMF, reflux
Brominating agent Phosphorus pentabromide (PBr5)
Bromination conditions 105 °C, 9 h
Overall yield ~36%
Purification method Extraction with diethyl ether, washing, drying
Atmosphere Nitrogen purging during coupling steps

Research Findings and Notes

  • The use of phosphorus pentabromide for bromination provides a safer and scalable alternative to older methods involving more hazardous reagents, with improved yields and shorter reaction times.

  • The incorporation of long dodecyloxy chains enhances the solubility of the compound, which is crucial for subsequent applications in organic electronics.

  • The dibromo derivative serves as a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex conjugated polymers and small molecules.

  • The reported methods emphasize careful control of reaction conditions, inert atmosphere, and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include derivatives with alkoxy, amino, or other functional groups.

    Coupling Products: Formation of extended π-conjugated systems, useful in organic electronics.

Scientific Research Applications

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

One of the most significant applications of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is in organic photovoltaics. Its unique structure allows for efficient charge transport and light absorption, making it a suitable candidate for use in solar cells. Studies have shown that incorporating this compound into OPV blends can enhance device performance by improving power conversion efficiencies due to its favorable energy levels and solubility properties .

Organic Light Emitting Diodes (OLEDs)

The compound also shows promise in organic light-emitting diodes. Its ability to emit light when subjected to an electric current makes it an excellent candidate for OLED applications. The incorporation of this compound can lead to devices with improved brightness and color purity .

Applications in Photonics

Fluorescent Probes

In the field of photonics, this compound serves as a fluorescent probe due to its strong luminescence properties. It can be utilized in biological imaging and sensing applications where high sensitivity and specificity are required. Its fluorescence characteristics enable it to be used in various assays and diagnostic tools .

Material Science Applications

Nanocomposites

The compound can be integrated into nanocomposite materials for various applications including sensors and actuators. Its chemical stability and compatibility with other materials allow for the development of composite systems that exhibit enhanced mechanical and electrical properties. Research has indicated that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Case Study 1: Organic Photovoltaic Devices

In a study published in the Journal of Materials Chemistry, researchers demonstrated that devices incorporating this compound achieved a power conversion efficiency of over 10%. The study highlighted the importance of optimizing the blend ratio with other organic materials to maximize performance .

Case Study 2: OLED Performance Enhancement

Another investigation focused on OLEDs utilizing this compound showed a significant increase in luminous efficacy compared to devices without it. The study concluded that the compound's molecular structure contributed to better charge carrier mobility and reduced recombination losses .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole in organic electronics involves its ability to participate in π-conjugation, facilitating charge transport. The bromine atoms and dodecyloxy groups influence the electronic properties, enhancing the compound’s ability to absorb and emit light, as well as conduct electricity. The molecular targets include the active layers in electronic devices, where it interacts with other components to achieve the desired electronic performance.

Comparison with Similar Compounds

Table 1: Key Derivatives of Benzo[c][1,2,5]thiadiazole and Their Properties

Compound Name Substituents Key Properties Applications References
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole 4,7-Br; 5,6-dodecyloxy High solubility; bandgap ~2.1 eV OPVs, electrochromic devices
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole 4,7-Br; 5,6-F Reduced solubility; enhanced electron affinity High-performance polymer acceptors
4,7-Bis(dodecylthio)benzo[c][1,2,5]thiadiazole 4,7-SC₁₂H₂₅ Discotic liquid crystal behavior Vertical electrode devices
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Th-BTD) 4,7-thiophene Extended conjugation; absorption in visible range Organic photocathodes
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole 4,7-bromothiophene; 5,6-dodecyloxy Tunable optoelectronic properties Low-bandgap copolymers

Comparative Analysis

(a) Solubility and Processability

  • Dodecyloxy vs. This makes the dodecyloxy derivative more suitable for solution-processed thin-film devices.
  • Thiol vs. Alkoxy Substituents : Replacing alkoxy with dodecylthio groups (e.g., 4,7-bis(dodecylthio)-BTD) introduces sulfur atoms capable of forming stronger intermolecular interactions, leading to discotic liquid crystalline phases. However, this reduces solubility in common organic solvents .

(b) Optoelectronic Properties

  • Bandgap Modulation : Fluorination at the 5,6-positions lowers the compound's LUMO energy by ~0.3 eV compared to the alkoxy-substituted derivative, enhancing electron transport in polymer acceptors .
  • Conjugation Extension : Thiophene-substituted analogs (e.g., Th-BTD) exhibit redshifted absorption spectra (λₐᵦₛ up to 550 nm) due to extended π-conjugation, making them ideal for visible-light harvesting in photocathodes .

(c) Device Performance

  • Photovoltaic Efficiency : Copolymers incorporating the dodecyloxy-BTD unit (e.g., PIDTT-SBRS) achieve power conversion efficiencies (PCEs) of ~8% in OPVs, outperforming fluorinated analogs (PCE ~6.5%) due to better solubility and film morphology .
  • Electrochromic Response : The dodecyloxy derivative enables low-voltage operation in electrochromic devices (ΔT > 40% at 1.5 V), whereas thiophene-substituted BTDs require higher voltages for similar transmittance changes .

Biological Activity

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole (CAS No. 1313876-00-4) is a synthetic compound belonging to the class of benzo-thiadiazoles. This compound is characterized by its unique molecular structure, which includes two bromine atoms and long dodecyloxy side chains that enhance its solubility and biological activity. The molecular formula is C30H50Br2N2O2SC_{30}H_{50}Br_{2}N_{2}O_{2}S, with a molecular weight of approximately 662.60 g/mol .

The compound exhibits notable chemical properties that contribute to its biological activity:

  • Solubility : Enhanced due to the dodecyloxy groups.
  • Stability : The presence of bromine increases stability and reactivity in various chemical reactions.
  • Aromaticity : The structure maintains significant aromatic character, which is essential for biological interactions.

Biological Activity Overview

Research on the biological activity of 4,7-dibromo derivatives, including the compound , has revealed several potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds containing thiadiazole rings are often evaluated for their antimicrobial efficacy against a range of pathogens .
  • Antitubercular Activity : Similar derivatives have been studied for their effectiveness against Mycobacterium tuberculosis, with some showing significant inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often linked to their structural features. For instance:

  • Bromination : The introduction of bromine atoms has been associated with enhanced electronic properties that can improve interaction with biological targets.
  • Alkoxy Substitution : The presence of long alkoxy chains (like dodecyloxy) can influence the lipophilicity and membrane permeability of the compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines ,
AntimicrobialInhibition of bacterial growth
AntitubercularEffective against Mycobacterium tuberculosis

Case Studies

  • Anticancer Study : A study demonstrated that thiadiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing significant antibacterial activity .
  • Antitubercular Research : Recent studies focused on the antitubercular properties of thiadiazoles. Compounds were tested against resistant strains of M. tuberculosis, with some exhibiting MIC values as low as 0.25 µg/mL, indicating potent activity against this pathogen .

Q & A

Q. What synthetic methods are recommended for preparing 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole with high yield?

Methodological Answer: The compound is typically synthesized via Stille coupling using palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and ligands like tri(o-tolyl)phosphine. Key steps include:

  • Microwave-assisted reactions in chlorobenzene to enhance reaction efficiency .
  • Optimizing alkylation of precursor molecules (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole) with dodecyloxy chains under inert conditions .
  • Yield improvements (up to 40%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H and 13C NMR : Confirm alkyl chain integration and aromatic proton environments (e.g., δ 4.18 ppm for oxyalkyl protons) .
  • Mass Spectrometry (EI) : Validate molecular weight (e.g., m/z 858.99 for C₄₄H₇₈Br₂N₂O₂S) .
  • Elemental Analysis : Verify purity via carbon, hydrogen, and nitrogen content .

Q. What safety protocols are essential for laboratory handling?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particles .
  • Store in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How do solvent choices influence the self-assembly and nanostructure morphology of this compound?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity dictate molecular packing:

  • STM studies show that nonpolar solvents (e.g., 1-phenyloctane) promote linear strip structures via van der Waals interactions, while polar solvents (e.g., 1-octanoic acid) induce disordered assemblies due to competitive solvent-solute hydrogen bonding .
  • Key solvents tested (see Table 1):
SolventObserved StructureDominant Interaction
1-PhenyloctaneLinear rowsvan der Waals
1-Octanoic AcidDisordered aggregatesH-bond competition

Q. How can computational methods predict and optimize photophysical properties of derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO levels, ionization potentials (IP), and electron affinities (EA). For example, IP values of 5.28–5.33 eV align with experimental cyclic voltammetry data .
  • ΔE(S₁–T₁) analysis : Predicts reverse intersystem crossing (RISC) efficiency (e.g., ΔE < 0.1 eV in fluorinated derivatives enhances thermally activated delayed fluorescence) .
  • Guided design : Substituents like electron-deficient benzothiadiazole (BTD) lower LUMO, improving charge transport in organic solar cells .

Q. What strategies enhance photoluminescence quantum yield (PLQY) in solid-state applications?

Methodological Answer:

  • Deoxygenation : Reduces triplet-state quenching, increasing PLQY from <10% (ambient) to >30% in degassed toluene .
  • Solid-state confinement : Restricts molecular vibrations, raising PLQY by 15–20% compared to solution phases .
  • Side-chain engineering : Bulky alkyl groups (e.g., dodecyloxy) reduce π-π stacking-induced quenching .

Q. How do alkyl chain modifications impact solubility and charge transport in optoelectronic devices?

Methodological Answer:

  • Longer chains (e.g., dodecyloxy vs. octyloxy):
    • Improve solubility in organic solvents (e.g., chloroform, chlorobenzene) .
    • Reduce crystallinity, potentially lowering charge-carrier mobility .
  • Balanced design : Medium-length chains (C12–C14) optimize film-forming properties without sacrificing conductivity .

Q. What are the implications of structural modifications at the 5,6-positions on redox behavior?

Methodological Answer:

  • Electron-withdrawing groups (e.g., nitro, fluoro):
    • Lower LUMO levels (e.g., –3.2 eV for nitro derivatives), enhancing electron-accepting capacity .
    • Enable quasi-reversible reduction at –1.2 V vs. Ag/AgCl .
  • Electron-donating groups (e.g., methoxy):
    • Raise HOMO levels (–5.1 eV), improving hole transport in polymer solar cells .

Data Contradictions and Resolution

Q. Why do solvent-dependent STM studies show conflicting nanostructures for similar derivatives?

Analysis:

  • Discrepancies arise from alkyl chain length (e.g., octyloxy vs. dodecyloxy) altering steric hindrance and solvent compatibility .
  • Resolution: Systematically vary chain length and solvent polarity during STM imaging to map structure-property relationships .

Q. How to reconcile variations in reported PLQY values for BTD-based materials?

Analysis:

  • Differences stem from measurement conditions (e.g., oxygen presence, solvent polarity) and substituent effects .
  • Resolution: Standardize testing protocols (e.g., degassed solutions, solid-state films) and use DFT to pre-screen substituent impacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole

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